molecular formula C16H18O6S B160617 Bis[4-(2-hydroxyethoxy)phenyl] sulfone CAS No. 27205-03-4

Bis[4-(2-hydroxyethoxy)phenyl] sulfone

Cat. No. B160617
CAS RN: 27205-03-4
M. Wt: 338.4 g/mol
InChI Key: UTNSTOOXQPHXJQ-UHFFFAOYSA-N
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Description

Bis[4-(2-hydroxyethoxy)phenyl] sulfone is a synthetic aliphatic hydrocarbon . It has a molecular weight of 338.38 and its molecular formula is C16H18O6S . The IUPAC name for this compound is 2-(4-{[4-(2-hydroxyethoxy)phenyl]sulfonyl}phenoxy)ethanol .


Molecular Structure Analysis

The molecular structure of Bis[4-(2-hydroxyethoxy)phenyl] sulfone is represented by the formula C16H18O6S . The InChI code for this compound is 1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2 .


Physical And Chemical Properties Analysis

Bis[4-(2-hydroxyethoxy)phenyl] sulfone is a solid at 20°C . It has a melting point range of 180.0 to 185.0 °C . This compound is almost transparent when dissolved in hot methanol .

Scientific Research Applications

Endocrine Activity and Metabolism

Bis[4-(2-hydroxyethoxy)phenyl] sulfone (BHEPS) has been studied for its metabolic and endocrine activities. Research indicates that the metabolism of its structural analog, Bisphenol S (BPS), involves hydroxylation of the aromatic ring mainly by cytochrome P450 enzymes and glucuronidation as a major metabolic pathway. BHEPS, among other analogs, was tested for estrogenic and androgenic activities, as well as thyroid hormone activity. The results revealed that certain metabolites of BPS and its analogs exhibit weak agonistic activity towards the estrogen receptor and antagonistic activity towards the thyroid hormone receptor. However, the glucuronidation process seems crucial for the detoxification of these compounds, as BPS glucuronide showed no activity in these assays, neither inhibiting estrogen nor thyroid hormone receptors (Skledar et al., 2016).

Material Synthesis and Properties

BHEPS has been involved in the synthesis of various materials with potential applications in different fields:

  • Side-Chain-Sulfonated Polyimides : BHEPS was used in the synthesis of novel side-chain-sulfonated polyimides showing good solubility in aprotic solvents and high stability of sulfonic acid groups. These polyimides formed flexible and tough membranes with high mechanical strength and exhibited anisotropic swelling properties and reasonably high proton conductivity (Chen et al., 2006).

  • Poly(ethylene terephthalate) Copolymers : BHEPS was also a key component in the preparation of poly(ethylene terephthalate) copolymers. These copolymers demonstrated a random microstructure with intrinsic viscosities ranging from 0.65 to 0.69 dL/g and showed diverse thermal behaviors. Their thermal properties were thoroughly studied, revealing significant insights into their stability and potential applications (Y. Tsai et al., 2009).

Safety And Hazards

Bis[4-(2-hydroxyethoxy)phenyl] sulfone may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is harmful to aquatic life .

properties

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)phenyl]sulfonylphenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6S/c17-9-11-21-13-1-5-15(6-2-13)23(19,20)16-7-3-14(4-8-16)22-12-10-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNSTOOXQPHXJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)S(=O)(=O)C2=CC=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84241-92-9
Record name Poly(oxy-1,2-ethanediyl), α,α′-(sulfonyldi-4,1-phenylene)bis[ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84241-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70181678
Record name 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol
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URL https://comptox.epa.gov/dashboard/DTXSID70181678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[4-(2-hydroxyethoxy)phenyl] sulfone

CAS RN

27205-03-4
Record name 2,2′-[Sulfonylbis(4,1-phenyleneoxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27205-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Sulphonylbis(4,1-phenyleneoxy))bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027205034
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Record name 27205-03-4
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Record name 2,2'-[Sulfonylbis(benzene-4,1-diyloxy)]diethanol
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Record name 2,2'-[sulphonylbis(4,1-phenyleneoxy)]bisethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y Tsai, CH Fan, CY Hung, FJ Tsai - European polymer journal, 2009 - Elsevier
Poly(ethylene terephthalate) copolymers (abbreviated as PETS) that contain bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS) were prepared from dimethyl terephthalate (DMT), …
Number of citations: 23 www.sciencedirect.com
DJ Liaw, BY Liaw, KL Su - Polymers for Advanced …, 1999 - Wiley Online Library
A new diamine containing sulfone and oxyethylene unit, 2, 2-bis [4-[2-(4-aminophenoxy) ethoxy] phenyl] sulfone (BAEPS), was used as a monomer with various aromatic tetracarboxylic …
Number of citations: 19 onlinelibrary.wiley.com
TÇ Çanak, İE Serhatlı - Proceedings of the World Congress on …, 2015 - avestia.com
The synthesis of polymethylmethacrylate (pMMA) was realized with newly synthesized difunctional initiator, bis [4-(β-(2-bromopropanoate) ethoxy) phenyl] sulphone (BrEPS) in the …
Number of citations: 1 www.avestia.com
DJ Liaw, BY Liaw, KL Su - Polymers for Advanced …, 1999 - Wiley Online Library
A series of new polyamides containing both sulfone and oxyethylene moieties in the polymer chain was prepared by the direct polycondensation of the diamine monomer 2,2‐bis[4‐[2‐(…
Number of citations: 7 onlinelibrary.wiley.com
A Shen, J Wang, S Ma, X Fei, X Zhang… - Journal of Applied …, 2021 - Wiley Online Library
Polyesters from renewable resources with glass transition temperature (T g ) higher than 100C are crucial in broadening their application range. In this work, a series of high molecular …
Number of citations: 6 onlinelibrary.wiley.com
Y Liu, SR Turner, G Wilkes - Macromolecules, 2011 - ACS Publications
A new triptycene diol (TD), triptycene-1,4-hydroquinone-bis(2-hydroxyethyl) ether, was synthesized and was used to prepare a series of copolyesters with dimethyl 1,4-…
Number of citations: 26 pubs.acs.org
A Shen, J Wang, X Zhang, X Fei, L Fan… - Journal of Applied …, 2022 - Wiley Online Library
The polyesters with high T g (≥100C) and good clarity are desired in fabricating heat‐resistance containers such as baby bottles, cups, medical apparatus, and kitchen appliances. In …
Number of citations: 2 onlinelibrary.wiley.com
SR Turner, B King, J Ponasik… - High Performance …, 2005 - journals.sagepub.com
Amorphous copolyesters based on combinations of ethylene glycol (EG) and 1,4-cyclohexanedimethanol (CHDM) as diols with terephthalic acid have excellent properties, such as …
Number of citations: 13 journals.sagepub.com
K Kolšek, M Gobec, IM Raščan, MS Dolenc - Toxicology in Vitro, 2015 - Elsevier
A homeostasis of the glucocorticoid and androgen endocrine system is essential to human health. Their disturbance can lead to various diseases, for example cardiovascular, …
Number of citations: 62 www.sciencedirect.com
HGA Saleh, BA Sweileh - 2007 - platform.almanhal.com
Polycarbonates may be defined as linear thermoplastic polyesters of carbonic acid or polymers containing recurring carbonate groups (-OCOO-) in the main chain. Polycarbonates are …
Number of citations: 2 platform.almanhal.com

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